N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and an imidazo[1,2-A]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-A]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.
Introduction of the bromophenyl group: This step involves a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine can be compared with other similar compounds, such as:
N-Benzyl-2-phenylimidazo[1,2-A]pyridin-3-amine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine: The bromine atom is positioned differently, affecting its chemical properties and interactions.
N-Benzyl-2-(3-chlorophenyl)imidazo[1,2-A]pyridin-3-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16BrN3 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-benzyl-2-(3-bromophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16BrN3/c21-17-10-6-9-16(13-17)19-20(22-14-15-7-2-1-3-8-15)24-12-5-4-11-18(24)23-19/h1-13,22H,14H2 |
InChI Key |
JQLMLGMICAJTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.